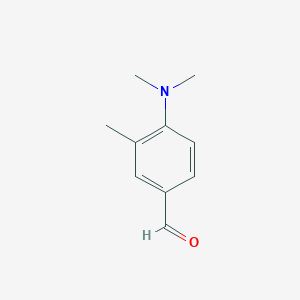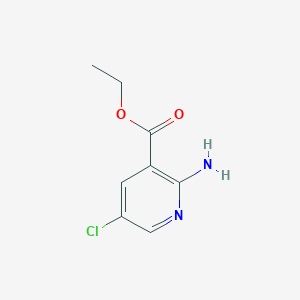
Ethyl 2-amino-5-chloronicotinate
概要
説明
Ethyl 2-amino-5-chloronicotinate is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is a derivative of nicotinic acid, featuring an ethyl ester group, an amino group at the 2-position, and a chlorine atom at the 5-position of the pyridine ring.
科学的研究の応用
Ethyl 2-amino-5-chloronicotinate has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Material Science: The compound’s unique properties make it valuable for developing novel materials with specific functionalities.
Biological Studies: It is employed in studying biological systems, including enzyme interactions and receptor binding.
Safety and Hazards
作用機序
Target of Action
It is structurally similar to methyl nicotinate , which is known to act as a peripheral vasodilator . Therefore, it is plausible that Ethyl 2-amino-5-chloronicotinate may have similar targets.
Mode of Action
Based on its structural similarity to methyl nicotinate , it may promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Biochemical Pathways
Given its potential similarity to methyl nicotinate , it may be involved in the prostaglandin D2 pathway, leading to local vasodilation.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its skin permeation is predicted to be low .
Result of Action
Based on its potential similarity to methyl nicotinate , it may cause local vasodilation, which could potentially relieve muscle and joint pain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-chloronicotinate typically involves the chlorination of 2-amino nicotinic acid ethyl ester. One common method includes the use of N-chlorosuccinimide as the chlorinating agent in a dry tetrahydrofuran solvent under a nitrogen atmosphere . The reaction is carried out at room temperature and requires stirring for approximately 15 hours. The product is then purified using silica gel column chromatography.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
化学反応の分析
Types of Reactions: Ethyl 2-amino-5-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while oxidation and reduction reactions can produce different amino or hydroxyl derivatives.
類似化合物との比較
2-Amino-5-chloronicotinic acid: Lacks the ethyl ester group, which affects its solubility and reactivity.
Methyl 2-amino-5-chloronicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to different physicochemical properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and potential for further chemical modifications compared to its analogs.
特性
IUPAC Name |
ethyl 2-amino-5-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAFZWZBZJZCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597072 | |
| Record name | Ethyl 2-amino-5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169495-51-6 | |
| Record name | Ethyl 2-amino-5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
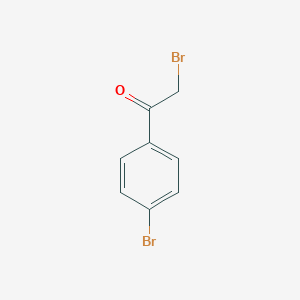
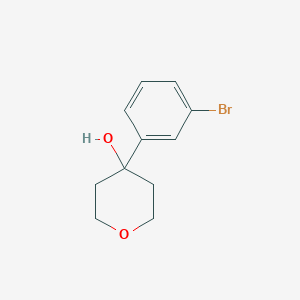

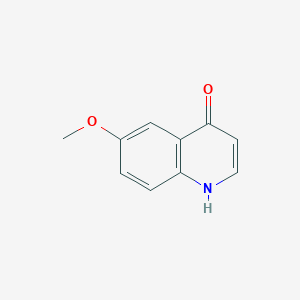
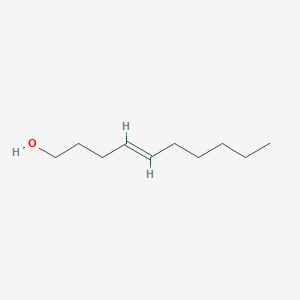
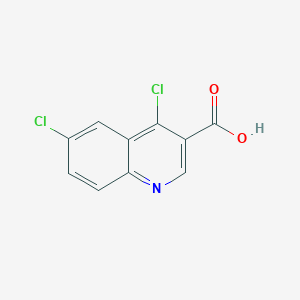


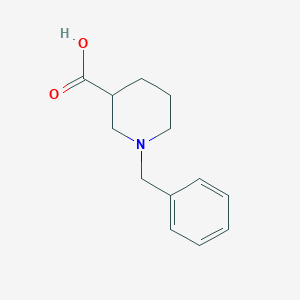

![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)
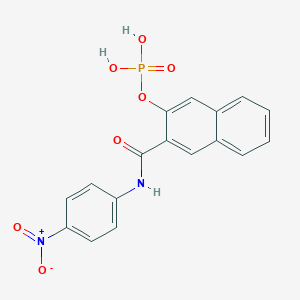
![octahydropyrrolo[1,2-a]azocin-5(1H)-one](/img/structure/B189909.png)
